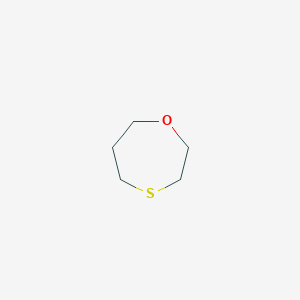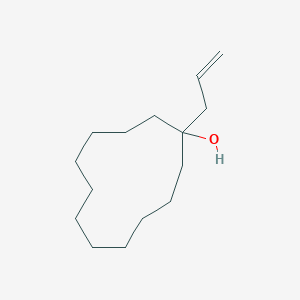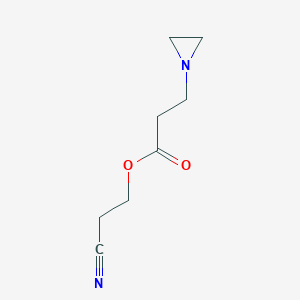![molecular formula C36H60O6 B14698040 37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane CAS No. 25052-37-3](/img/structure/B14698040.png)
37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
37,38,39,40,41,42-Hexaoxaheptacyclo[32211~4,7~1~10,13~1~16,19~1~22,25~1~28,31~]dotetracontane is a complex organic compound characterized by its unique heptacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cyclization and oxidation reactions to form the heptacyclic structure. Key reagents used in these reactions include strong oxidizing agents and catalysts that facilitate the formation of the multiple oxygen bridges.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce simpler cyclic structures.
Aplicaciones Científicas De Investigación
37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model system to study complex ring structures and their reactivity.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery system or as a scaffold for designing new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple oxygen atoms and ring structure allow it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Calixarenes: These compounds have similar cyclic structures and are used in various chemical and biological applications.
Cyclodextrins: Known for their ability to form inclusion complexes, cyclodextrins share some structural similarities with 37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane.
Crown Ethers: These compounds also contain multiple oxygen atoms and are used in coordination chemistry and molecular recognition studies.
Uniqueness
What sets this compound apart is its heptacyclic structure, which provides unique chemical properties and potential applications not found in simpler cyclic compounds. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
25052-37-3 |
|---|---|
Fórmula molecular |
C36H60O6 |
Peso molecular |
588.9 g/mol |
Nombre IUPAC |
37,38,39,40,41,42-hexaoxaheptacyclo[32.2.1.14,7.110,13.116,19.122,25.128,31]dotetracontane |
InChI |
InChI=1S/C36H60O6/c1-2-26-15-16-28-5-6-30(39-28)19-20-32-9-10-34(41-32)23-24-36-12-11-35(42-36)22-21-33-8-7-31(40-33)18-17-29-4-3-27(38-29)14-13-25(1)37-26/h25-36H,1-24H2 |
Clave InChI |
YCJDADWAWDJQQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(O2)CCC3CCC(O3)CCC4CCC(O4)CCC5CCC(O5)CCC6CCC(O6)CCC7CCC1O7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


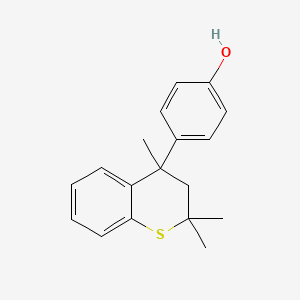
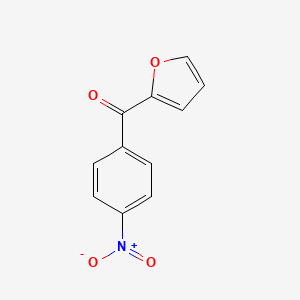
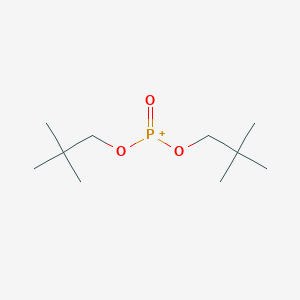
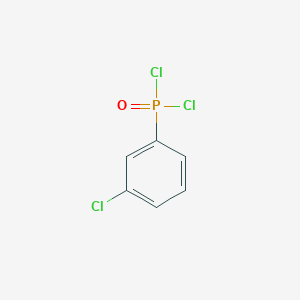
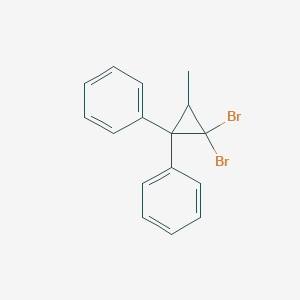
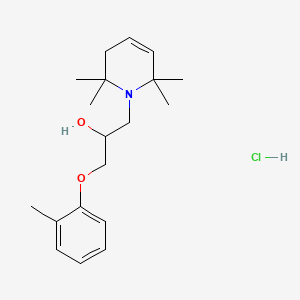

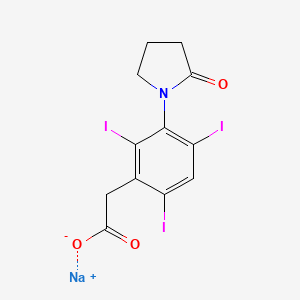
![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)

